6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

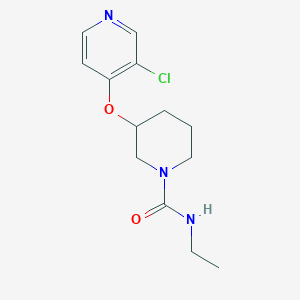

The compound "6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione" is not directly mentioned in the provided papers. However, the papers do discuss various related chlorinated indole derivatives, which are of interest due to their potential biological activities and applications in medicinal chemistry. For instance, the synthesis of a COX-2 inhibitor with a chlorinated indole core is described, highlighting the relevance of such compounds in pharmaceutical research .

Synthesis Analysis

The synthesis of chlorinated indole derivatives is a topic of interest in the papers provided. Paper details the synthesis of a COX-2 inhibitor through a novel indole formation involving an alkylation/1,4-addition/elimination/isomerization cascade. This indicates the complexity and the multi-step nature of synthesizing such compounds. The synthesis processes described in the papers often involve multiple steps and the use of various reagents and conditions to achieve the desired chlorinated indole structures .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of chlorinated indoles, as seen in papers , , and . These studies provide detailed information on the crystal class, space group, cell parameters, and intermolecular interactions, which are crucial for understanding the properties and potential interactions of these molecules. The molecular structures are further confirmed through spectroscopic methods such as NMR and IR, and in some cases, compared with computational models like DFT .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of "this compound" specifically. However, they do discuss the reactivity of similar chlorinated indole compounds. For example, the synthesis of these compounds often involves condensation reactions, substitution reactions, and the formation of intermolecular hydrogen bonds, which are essential for the stability and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated indole derivatives are inferred from their molecular and crystal structures. The presence of chlorine atoms significantly influences the electronic distribution within the molecules, which can be studied using techniques like mass spectrometry and molecular electrostatic potential energy analysis . The crystal packing and intermolecular interactions, such as hydrogen bonding and Cl...Cl interactions, contribute to the stability and solubility of these compounds .

科学的研究の応用

Synthesis and Chemical Properties

- 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione has been utilized in various chemical syntheses. For instance, it is involved in the one-pot synthesis and 1,3-dipolar cycloaddition of [1,2]dithiolo[4,3-b]indole-3(4H)-thiones, demonstrating its utility in creating complex chemical structures (Konstantinova et al., 2009).

Biological and Pharmacological Research

- This compound also plays a role in biological and pharmacological research. For example, it is a precursor in the synthesis of various derivatives with potential antimicrobial properties (Hassan et al., 2020).

Applications in Organic Chemistry

- In organic chemistry, it has been used in reactions like the conversion of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate into various esters using N-bromosuccinimide (Irikawa et al., 1989).

Tyrosine Kinase Inhibition

- Its derivatives have been studied for inhibiting tyrosine kinase activity, showing potential in medicinal chemistry (Thompson et al., 1993).

Novel Compound Synthesis

- The compound is instrumental in synthesizing novel structures like tetrahydrothiopyrano[2,3-b]indoles, which are significant in developing new chemical entities (Moghaddam et al., 2013).

Lithium-Promoted Cycloaddition

- Lithium-promoted cycloaddition of indole-2,3-dienolates and carbon disulfide has been explored as a route to thiopyrano[4,3-b]indole-3(5H)-thiones, showcasing the versatility of this compound in organic syntheses (Suzdalev et al., 2021).

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often results in the modulation of the target’s activity, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored at 2-8°C and protected from light . .

特性

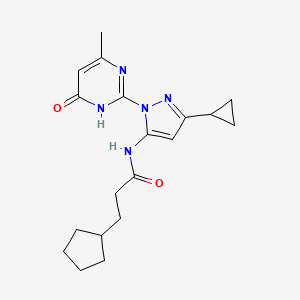

IUPAC Name |

6-chloro-1-methyl-3H-indole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXOQFIGJMQONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)CC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)